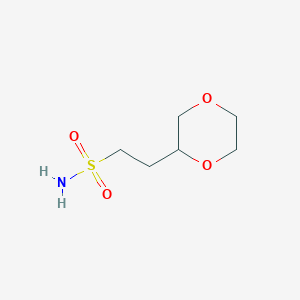![molecular formula C19H16ClNOS B2531075 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone CAS No. 2034287-28-8](/img/structure/B2531075.png)
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone is an organic compound known for its unique structure and potential applications in various scientific fields. Its distinct chemical structure offers valuable properties that are leveraged in different types of chemical reactions and applications, ranging from synthetic chemistry to potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone typically involves multi-step organic reactions. A common route includes:
Formation of the 2-chloro-6,7-dihydrothieno[3,2-c]pyridine core through cyclization reactions.
Coupling the thieno[3,2-c]pyridine core with a naphthalen-1-yl ethanone derivative through Friedel-Crafts acylation. These reactions often require specific conditions such as the presence of a Lewis acid catalyst and controlled temperatures to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the preparation of this compound often involves scalable synthesis techniques, ensuring high yield and purity. Techniques such as continuous flow chemistry may be employed to streamline the process, reduce reaction times, and improve safety.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone is versatile in its chemical reactivity, participating in various reaction types:
Oxidation: : Can be oxidized to introduce additional functional groups.
Reduction: : The ketone functional group can undergo reduction to form secondary alcohols.
Substitution: : Halogen atoms can be replaced by other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions Used
Reagents commonly used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions. Reaction conditions often require solvents like dichloromethane or toluene and may need inert atmospheres to avoid undesired side reactions.
Major Products Formed from These Reactions
The resulting products vary based on the type of reaction:
Oxidation: : Products with additional oxygen-containing functional groups.
Reduction: : Alcohol derivatives.
Substitution: : Compounds with various substituents replacing the chlorine atom.
Applications De Recherche Scientifique
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone has multiple applications across different fields:
Chemistry: : Used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: : Investigated for its potential effects on biological pathways, possibly impacting enzyme activity or receptor binding.
Medicine: : Explored for therapeutic potential, including anti-inflammatory or anticancer properties.
Industry: : Utilized in the development of specialty chemicals and materials, such as dyes or polymers.
Mécanisme D'action
Molecular Targets and Pathways Involved
The mechanism by which 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone exerts its effects is often linked to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate activity through binding interactions. Pathways influenced by this compound can vary depending on its use, potentially involving signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Highlighting its Uniqueness
Compared to similar compounds, 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone stands out due to its specific structural features, which confer distinct chemical reactivity and biological activity. The inclusion of both a thienopyridine core and a naphthalene moiety provides a unique combination of properties that may not be present in related compounds.
List of Similar Compounds
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-4-yl)-2-(naphthalen-1-yl)ethanone
1-(2-bromo-6,7-dihydrothieno[3,2-c]pyridin-4-yl)-2-(naphthalen-1-yl)ethanone
1-(6,7-dihydrothieno[3,2-c]pyridin-5-yl)-2-(naphthalen-1-yl)ethanone These related compounds may share some chemical properties but differ in terms of halogen substituents or positions within the structure, influencing their reactivity and applications.
Hope that helps! What's next?
Propriétés
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNOS/c20-18-10-15-12-21(9-8-17(15)23-18)19(22)11-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTVHDIGLVUDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide](/img/structure/B2530999.png)
![N-(1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide](/img/structure/B2531000.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2531002.png)
![4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2531005.png)
![[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2531006.png)
![tert-butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2531008.png)




